molecular formula C22H12ClF5N2O3 B5142470 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5142470
M. Wt: 482.8 g/mol
InChI Key: KBJZMRUSAMJSCX-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Properties

IUPAC Name

3-chloro-4-ethoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF5N2O3/c1-2-32-13-5-3-9(7-11(13)23)21(31)29-10-4-6-14-12(8-10)30-22(33-14)15-16(24)18(26)20(28)19(27)17(15)25/h3-8H,2H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZMRUSAMJSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the chloro, ethoxy, and pentafluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain substituents, such as reducing a nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in the study of biochemical pathways or as a potential therapeutic agent.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving specific molecular targets.

    Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-ethoxy-phenyl)-benzamide
  • 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Uniqueness

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the pentafluorophenyl group and the benzoxazole ring, which confer distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.

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